2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate
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Overview
Description
2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate is a chemical compound that features both an aziridine ring and a methylsulfanyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the methylsulfanyl group adds further chemical diversity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate typically involves the nucleophilic ring-opening of epoxides with aziridines. One common method is the reaction of 2-benzyloxirane with a primary sulfonamide, followed by further functionalization to introduce the methylsulfanyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The aziridine ring can be reduced to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development, particularly for its reactivity and ability to form covalent bonds with biological targets.
Industry: Utilized in the production of polymers and other materials due to its reactive aziridine ring
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, including polymerization and drug development. The methylsulfanyl group can also participate in reactions, adding further versatility to the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Aziridin-1-yl)ethanol: Another aziridine-containing compound with similar reactivity.
2-Methylaziridine: A simpler aziridine derivative.
3-(Aziridin-1-yl)butan-1-amine: Contains an aziridine ring and an amine group.
Uniqueness
2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate is unique due to the presence of both the aziridine ring and the methylsulfanyl group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific applications in chemistry and materials science .
Properties
CAS No. |
24116-26-5 |
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Molecular Formula |
C8H15NO2S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-methylsulfanylethyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H15NO2S/c1-12-7-6-11-8(10)2-3-9-4-5-9/h2-7H2,1H3 |
InChI Key |
QYFUDZYMYWRWHM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC(=O)CCN1CC1 |
Origin of Product |
United States |
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